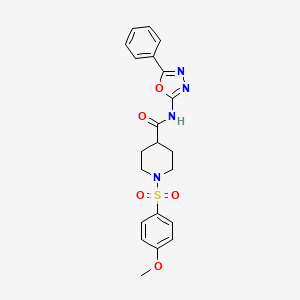![molecular formula C17H20N6O3 B2745245 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea CAS No. 1396811-46-3](/img/structure/B2745245.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a pyrimidinyl urea structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include aromatic aldehydes, o-phenylenediamine, and various coupling agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: The compound may find applications in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea include other benzo[d][1,3]dioxole derivatives and pyrimidinyl ureas. Examples include:
- 1H-benzo[d]imidazol-2-yl(phenyl)methanone
- Benzo[1,2-b:4,5-b′]dithiophene-based conjugated polymers .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-22-4-6-23(7-5-22)16-9-15(18-10-19-16)21-17(24)20-12-2-3-13-14(8-12)26-11-25-13/h2-3,8-10H,4-7,11H2,1H3,(H2,18,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJONSPVDWJXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide](/img/structure/B2745162.png)

![4-((3-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745168.png)
![2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2745169.png)
![2-({1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2745170.png)
![5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2745171.png)
![Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2745172.png)
![1-(Thian-4-yl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B2745174.png)
![1-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2745176.png)

![(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2745178.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745180.png)

![N-cyclopentyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2745185.png)
